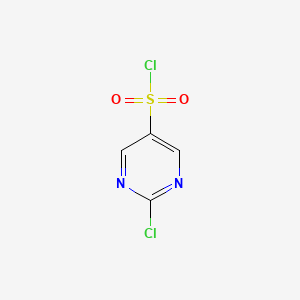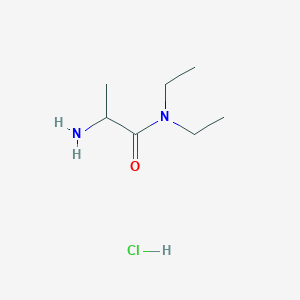![molecular formula C11H16ClFN2 B1519524 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride CAS No. 1269054-41-2](/img/structure/B1519524.png)
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride
Übersicht
Beschreibung
“1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride” is a chemical compound . It has a molecular formula of C11H16ClFN2 and an average mass of 230.710 Da . It is offered by Benchchem for research use.
Molecular Structure Analysis
The molecular structure of “1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride” consists of a pyrrolidine ring attached to a fluorophenyl group . The compound has a molecular formula of C11H16ClFN2 and an average mass of 230.710 Da .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
In chemical synthesis, derivatives of 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride serve as pivotal intermediates. For instance, the synthesis of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates highlights the compound's utility in developing compounds with significant antiosteoclast activity, offering potential applications in osteoporosis treatment and bone health (G. S. Reddy et al., 2012). Similarly, the compound's derivatives have been explored in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, underscoring its relevance in catalysis and organometallic chemistry (Gavin W. Roffe et al., 2016).
Biological and Pharmacological Research
In biological contexts, novel derivatives like 1-(1-benzoylpiperidin-4-yl)methanamine have shown promise as serotonin 5-HT1A receptor-biased agonists, presenting a new avenue for antidepressant drug development with robust antidepressant-like activity (J. Sniecikowska et al., 2019). Additionally, the compound's framework has been utilized in designing selective and orally efficacious inhibitors of the Met kinase superfamily, illustrating its potential in cancer therapeutics (G. M. Schroeder et al., 2009).
Imaging and Sensing
Compounds based on the 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride scaffold have also found applications in imaging. For instance, iron(III) complexes with derivatives have been explored for cellular imaging and photocytotoxicity, opening up possibilities in photodynamic therapy and diagnostic imaging (Uttara Basu et al., 2014).
Material Science and Anion Recognition
In materials science, derivatives like tri-(2-picolyl)amine-modificated triarylborane have been synthesized to distinguish cyanide and fluoride anions in aqueous solutions, demonstrating the compound's versatility in developing sensitive and selective chemical sensors (Yufeng Zhang et al., 2019).
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVOMAMIRMXCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide](/img/structure/B1519444.png)




![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)



![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)
![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)
![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)